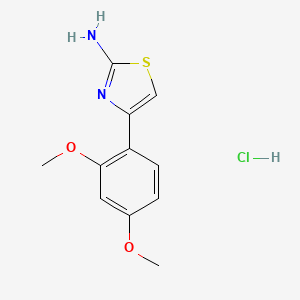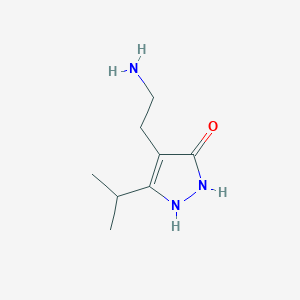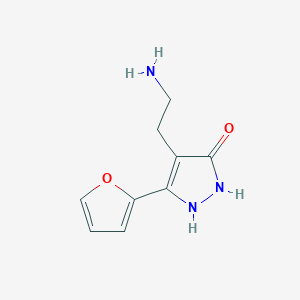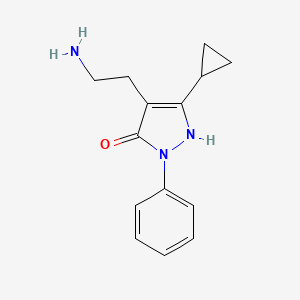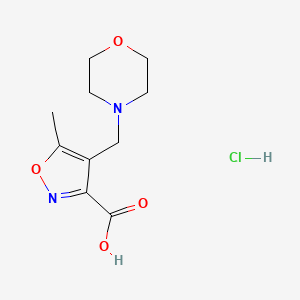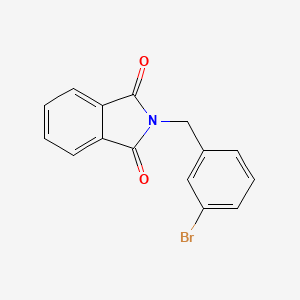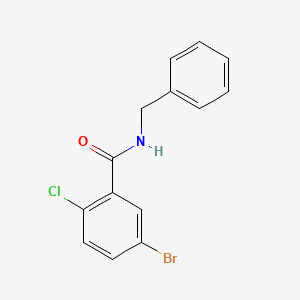
7-bromo-2,3-dihydroquinolin-4(1H)-one
説明
The compound 7-bromo-2,3-dihydroquinolin-4(1H)-one is a brominated derivative of the quinolinone family, which is a class of compounds known for their diverse biological activities. The presence of a bromine atom at the 7th position of the quinolinone ring system is a common structural motif in several compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of brominated quinolinones can be achieved through various methods. For instance, the synthesis of 7-bromoquinolin-8-ol involves the bromination of an 8-hydroxyquinoline derivative, which results in the introduction of a bromine atom at the 7-position . Another example is the synthesis of 7-bromo-1,4-dihydroquinoline-2-carboxylic acid, which starts from 2,6-dibromo-4-nitroaniline and employs a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Additionally, the intramolecular cyclization of 2-aminochalcones catalyzed by a quaternary ammonium bromide has been described as a convenient method for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones .
Molecular Structure Analysis
The molecular structure of brominated quinolinones has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was established through structure analysis, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds that cause the molecules to pack as hydrogen-bonded dimers in the solid state . Similarly, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, showing that the crystal packing was stabilized by hydrogen bonds and π-stacking interactions10.
Chemical Reactions Analysis
Brominated quinolinones can undergo a variety of chemical reactions. For instance, 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one undergoes thermal rearrangement into quinazolin-2-aldehyde and further oxidation and hydrolysis reactions . Moreover, the same compound can rearrange into a 3-amino-2-quinolone derivative when heated with manganese(III) acetate in acetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolinones have been explored through photophysical and electrochemical studies. A series of novel 2,3-dihydroquinazolin-4(1H)-ones were characterized by various spectroscopic methods, and their optical and electrochemical properties were investigated, revealing insights into their quantum yield and solvent effects . Additionally, the photolabile nature of brominated hydroxyquinoline has been studied, showing its potential as a photolabile protecting group with sensitivity to multiphoton excitation .
科学的研究の応用
Chemical Synthesis and Structural Studies
7-Bromo-2,3-dihydroquinolin-4(1H)-one and its derivatives have been extensively studied in the context of chemical synthesis. For instance, the regio- and stereoselective α-halogenation of 2-aryl-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-ones has been achieved, leading to the formation of 2-aryl-3-bromo derivatives. These reactions are known for their regioselectivity and stereoselectivity, providing insight into the structural properties of these compounds (Mphahlele et al., 2001).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of 7-bromo-2,3-dihydroquinolin-4(1H)-one derivatives have also been a subject of study. Research on novel pyrazol-4-yl-2,3-dihydroquinazolin-4(1H)-ones has provided valuable insights into their optical and electrochemical characteristics, including absorption, fluorescence spectroscopy, and cyclic voltammetry measurements. These studies are crucial for understanding the potential applications of these compounds in various scientific fields (Kamble et al., 2017).
Catalytic Synthesis
The catalytic synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives has been an area of focus. For instance, the use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of these derivatives demonstrates the importance of finding efficient and sustainable methods in organic synthesis. This approach highlights the ongoing efforts to develop more environmentally friendly and cost-effective synthetic routes (Niknam et al., 2011).
Potential Biological Significance
The potential biological and pharmacological significance of 2,3-dihydroquinolin-4(1H)-one derivatives has also been explored. Studies like those on enantiomerically pure benzothiazines, used as templates for making a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, underline the potential therapeutic applications of these compounds in medicinal chemistry (Harmata & Hong, 2007).
特性
IUPAC Name |
7-bromo-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDGUADMZHLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561052 | |
| Record name | 7-Bromo-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
114417-34-4 | |
| Record name | 7-Bromo-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



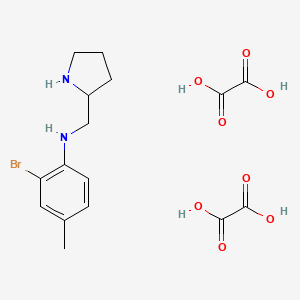
![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)
